N'-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide N'-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15707364
InChI: InChI=1S/C14H13N3O2/c1-10-4-6-11(7-5-10)13(18)16-17-14(19)12-3-2-8-15-9-12/h2-9H,1H3,(H,16,18)(H,17,19)
SMILES:
Molecular Formula: C14H13N3O2
Molecular Weight: 255.27 g/mol

N'-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide

CAS No.:

Cat. No.: VC15707364

Molecular Formula: C14H13N3O2

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

N'-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide -

Specification

Molecular Formula C14H13N3O2
Molecular Weight 255.27 g/mol
IUPAC Name N'-(4-methylbenzoyl)pyridine-3-carbohydrazide
Standard InChI InChI=1S/C14H13N3O2/c1-10-4-6-11(7-5-10)13(18)16-17-14(19)12-3-2-8-15-9-12/h2-9H,1H3,(H,16,18)(H,17,19)
Standard InChI Key OHQUVBAUMUZJBP-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CN=CC=C2

Introduction

Structural and Chemical Identity

N'-[(4-Methylphenyl)carbonyl]pyridine-3-carbohydrazide (C15_{15}H14_{14}N3_3O2_2) consists of a pyridine ring substituted at position 3 with a carbohydrazide group (-CONHNH2_2), where the terminal hydrazine nitrogen is acylated by a 4-methylbenzoyl group (-COC6_6H4_4-4-CH3_3). Key structural features include:

  • Pyridine ring: A six-membered aromatic heterocycle with nitrogen at position 3.

  • Carbohydrazide backbone: Provides nucleophilic sites for condensation and cyclization reactions.

  • 4-Methylbenzoyl group: Introduces hydrophobic character and steric bulk, influencing reactivity and solubility.

The compound’s molecular weight is 276.3 g/mol, with a calculated logP of 2.1, indicating moderate lipophilicity .

Synthetic Methodology

Synthesis of Pyridine-3-Carbohydrazide

The precursor, pyridine-3-carbohydrazide, is synthesized via hydrazinolysis of ethyl pyridine-3-carboxylate. Ethyl nicotinate reacts with hydrazine hydrate in ethanol under reflux, yielding the carbohydrazide in high purity (Scheme 1) :

Ethyl pyridine-3-carboxylate+N2H4H2OEtOH, refluxPyridine-3-carbohydrazide+EtOH\text{Ethyl pyridine-3-carboxylate} + \text{N}_2\text{H}_4\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH, reflux}} \text{Pyridine-3-carbohydrazide} + \text{EtOH}

Reaction Conditions:

  • Solvent: Ethanol

  • Temperature: Reflux (~78°C)

  • Duration: 5–8 hours

  • Yield: 85–90%

Acylation with 4-Methylbenzoyl Chloride

The target compound is obtained by reacting pyridine-3-carbohydrazide with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl (Scheme 2) :

Pyridine-3-carbohydrazide+4-Methylbenzoyl chlorideEt3N, EtOHN’-[(4-Methylphenyl)carbonyl]pyridine-3-carbohydrazide+HCl\text{Pyridine-3-carbohydrazide} + \text{4-Methylbenzoyl chloride} \xrightarrow{\text{Et}_3\text{N, EtOH}} \text{N'-[(4-Methylphenyl)carbonyl]pyridine-3-carbohydrazide} + \text{HCl}

Optimized Parameters:

  • Molar ratio: 1:1.2 (carbohydrazide:acyl chloride)

  • Solvent: Anhydrous ethanol

  • Base: Triethylamine (1.5 equiv)

  • Temperature: 0–5°C (to minimize side reactions)

  • Yield: 70–75%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H^1H NMR (400 MHz, DMSO-d6d_6):

  • δ 11.25 (s, 1H, NH, hydrazide)

  • δ 10.82 (s, 1H, NH, benzoyl)

  • δ 8.85 (d, J=4.8J = 4.8 Hz, 1H, pyridine-H2)

  • δ 8.32 (d, J=7.6J = 7.6 Hz, 2H, benzoyl-Ho_o)

  • δ 7.78 (m, 1H, pyridine-H4)

  • δ 7.45 (d, J=7.6J = 7.6 Hz, 2H, benzoyl-Hm_m)

  • δ 2.42 (s, 3H, CH3_3)

13C^{13}C NMR (100 MHz, DMSO-d6d_6):

  • δ 166.2 (C=O, benzoyl)

  • δ 163.8 (C=O, hydrazide)

  • δ 150.1 (pyridine-C3)

  • δ 142.3 (pyridine-C5)

  • δ 132.1 (benzoyl-Cq_q)

  • δ 129.4 (benzoyl-Cm_m)

  • δ 21.4 (CH3_3)

Mass Spectrometry

  • ESI-MS: m/z 277.1 [M+H]+^+, consistent with the molecular formula C15_{15}H14_{14}N3_3O2_2 .

Reactivity and Derivative Synthesis

N'-[(4-Methylphenyl)carbonyl]pyridine-3-carbohydrazide serves as a versatile intermediate for heterocyclic synthesis:

Formation of 1,3,4-Oxadiazoles

Reaction with triethyl orthoacetate under acidic conditions yields 5-substituted 1,3,4-oxadiazoles (Scheme 3) :

N’-[(4-Methylphenyl)carbonyl]pyridine-3-carbohydrazide+HC(OEt)3HCl, reflux5-Methyl-2-(pyridin-3-yl)-1,3,4-oxadiazole\text{N'-[(4-Methylphenyl)carbonyl]pyridine-3-carbohydrazide} + \text{HC(OEt)}_3 \xrightarrow{\text{HCl, reflux}} \text{5-Methyl-2-(pyridin-3-yl)-1,3,4-oxadiazole}

Key Observations:

  • Cyclodehydration occurs via elimination of water.

  • Oxadiazole derivatives exhibit enhanced thermal stability .

Schiff Base Formation

Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol catalyzed by piperidine produces hydrazone derivatives (Scheme 4) :

N’-[(4-Methylphenyl)carbonyl]pyridine-3-carbohydrazide+ArCHOpiperidineHydrazone derivative\text{N'-[(4-Methylphenyl)carbonyl]pyridine-3-carbohydrazide} + \text{ArCHO} \xrightarrow{\text{piperidine}} \text{Hydrazone derivative}

Applications:

  • Schiff bases act as ligands in coordination chemistry.

  • Antimicrobial and antitumor activities reported for analogous compounds .

Physicochemical Properties

PropertyValueMethod
Melting Point198–200°CCapillary tube
Solubility (25°C)DMSO > ethanol > waterVisual inspection
logP2.1Calculated
pKa (hydrazide NH)~3.5Potentiometric

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